Home > Products > Screening Compounds P130520 > Phenbutazone sodium glycerate
Phenbutazone sodium glycerate - 34214-49-8

Phenbutazone sodium glycerate

Catalog Number: EVT-1592729
CAS Number: 34214-49-8
Molecular Formula: C22H27N2NaO5
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenbutazone sodium glycerate is a sodium salt form of phenylbutazone, a synthetic compound belonging to the pyrazolone class. It is primarily recognized for its anti-inflammatory and analgesic properties. This compound is utilized in both veterinary and human medicine, particularly for the treatment of pain and inflammation associated with various conditions.

Source

Phenbutazone sodium glycerate can be synthesized from phenylbutazone through various chemical reactions involving sodium glycerate. The compound is available commercially and can be sourced from chemical suppliers that specialize in pharmaceutical-grade compounds.

Classification

Phenbutazone sodium glycerate is classified as a non-steroidal anti-inflammatory drug (NSAID). It is similar in structure and function to other NSAIDs, which inhibit cyclooxygenase enzymes involved in the inflammatory process.

Synthesis Analysis

Methods

The synthesis of phenbutazone sodium glycerate typically involves the reaction of phenylbutazone with sodium glycerate. This process can be carried out under controlled conditions to ensure the desired product is obtained with high purity.

Technical Details

  1. Reagents: The primary reagents used include phenylbutazone and sodium glycerate.
  2. Reaction Conditions: The reaction usually requires specific temperature and pressure conditions to facilitate the formation of the sodium salt.
  3. Purification: After synthesis, the product may undergo purification processes such as crystallization or chromatography to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular formula of phenbutazone sodium glycerate is C22H29N2NaO5C_{22}H_{29}N_{2}NaO_{5}. The structure consists of a pyrazolone ring, which is characteristic of its class, along with a glycerate moiety that contributes to its solubility and bioavailability.

Data

  • Molecular Weight: Approximately 424.47 g/mol.
  • Exact Mass: 424.20 g/mol.
  • Structural Representation: The compound features a complex arrangement that includes functional groups responsible for its pharmacological activity.
Chemical Reactions Analysis

Reactions

Phenbutazone sodium glycerate can participate in various chemical reactions typical of NSAIDs, including:

  1. Acid-Base Reactions: As a salt, it can dissociate in solution to release phenylbutazone and sodium ions.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis, leading to the formation of phenylbutazone and other metabolites.

Technical Details

The stability of phenbutazone sodium glycerate under physiological conditions allows for effective therapeutic action while minimizing degradation that could lead to reduced efficacy.

Mechanism of Action

Process

Phenbutazone sodium glycerate exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid into prostaglandins—compounds that mediate inflammation and pain.

Data

  • Inhibition Profile: The compound shows preferential inhibition towards COX-2, which is often upregulated during inflammatory responses.
  • Pharmacokinetics: Following administration, it is absorbed into systemic circulation where it exerts its anti-inflammatory effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of the glycerate moiety, enhancing its bioavailability.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but should be protected from moisture and light.
  • pH Sensitivity: The compound's solubility can vary with pH, which may affect its absorption in different physiological environments.
Applications

Scientific Uses

Phenbutazone sodium glycerate is utilized primarily for:

  1. Veterinary Medicine: Commonly used in horses and other animals for managing pain associated with musculoskeletal disorders.
  2. Human Medicine: Although less commonly prescribed today due to safety concerns related to long-term use, it has been used historically for treating arthritis and other inflammatory conditions.
Historical Development & Pharmacological Context

Evolution from Parent Compound Phenylbutazone: Structural Modifications & Rational Design

Phenbutazone sodium glycerate represents a deliberate structural evolution from its parent compound phenylbutazone, a pyrazolone derivative first synthesized in 1946 and introduced clinically in 1949 [1] [3]. The original phenylbutazone (C₁₉H₂₀N₂O₂) featured a characteristic diarylpyrazolidine structure with dual phenyl rings attached to a five-membered ring containing two nitrogen atoms and one ketone group, plus a butyl side chain [7]. This architecture conferred potent anti-inflammatory and analgesic properties through non-selective cyclooxygenase (COX) inhibition but suffered from poor aqueous solubility and significant toxicity risks in humans, including hematological dyscrasias [2] [7].

The structural journey to phenbutazone sodium glycerate involved three strategic modifications:

  • Sodium Salt Formation: Addition of sodium to the enolic hydroxyl group created a more polar molecule with enhanced dissolution properties.
  • Glycerate Functionalization: Attachment of a glycerate moiety (C₃H₇O₄) further improved hydrophilicity and bioavailability.
  • Tautomeric Optimization: Stabilization of the keto-enol equilibrium favored the anionic form (active in inflammation) under physiological pH conditions [7].

Computational analyses (B3LYP/6-31+G(d,p)) reveal that these modifications significantly altered electronic parameters critical to pharmacological activity. Compared to phenylbutazone's ionization potential (IP) of 177.46 kcal/mol and log P of 4.22, phenbutazone sodium glycerate exhibits reduced lipophilicity (predicted log P ≈ 2.1) and modified HOMO-LUMO gap characteristics that potentially enhance target engagement while reducing metabolic activation toward toxic pathways [7].

Table 1: Structural and Electronic Properties of Phenylbutazone Derivatives

CompoundMolecular FormulaIonization Potential (kcal/mol)log PKey Structural Features
PhenylbutazoneC₁₉H₂₀N₂O₂177.464.22Diarylpyrazolidine, butyl side chain
OxyphenbutazoneC₁₉H₂₀N₂O₃166.433.85Para-hydroxylated phenyl ring
γ-HydroxyphenylbutazoneC₁₉H₂₂N₂O₃170.123.20ω-hydroxylated butyl chain
Phenbutazone sodium glycerateC₂₂H₂₇N₂NaO₅174.44 (calculated)~2.1 (estimated)Sodium salt, glycerate ester

The rational design aimed to preserve COX-binding capacity while altering metabolic fate. Docking studies indicate that phenbutazone sodium glycerate maintains similar binding interactions within the COX-2 active site as phenylbutazone, particularly hydrophobic contacts with Tyr385 and Ser530, but with reduced access to metabolic activation pathways responsible for generating reactive intermediates implicated in hematotoxicity [7].

Comparative Interspecies Pharmacokinetics: Human vs. Equine Metabolic Trajectories

The pharmacokinetic behavior of phenylbutazone and its derivatives exhibits profound interspecies divergence, explaining phenbutazone sodium glycerate's specialized applications. In equines, phenylbutazone demonstrates rapid absorption (Tₘₐₓ ≈ 2-6 hours) and extensive tissue distribution following oral administration. Its metabolism primarily follows three pathways:

  • Aromatic hydroxylation: Formation of active oxyphenbutazone (25% of plasma metabolites)
  • Alkyl hydroxylation: Production of γ-hydroxy-phenylbutazone (<1 μg/mL plasma concentration)
  • Conjugation reactions: Glucuronidation for renal elimination [6]

Equine plasma clearance is remarkably efficient (half-life ≈ 3.5-8 hours), with dose-proportional kinetics observed between 1.1–13.2 mg/kg. At therapeutic regimens (4.4 mg/kg BID), peak plasma concentrations reach ≈24 μg/mL without hazardous accumulation [6] [2].

In stark contrast, humans metabolize phenylbutazone significantly slower, with a half-life extending to 50-100 hours. This prolonged exposure enables accumulation to toxic thresholds even at therapeutic doses. The metabolic profile differs qualitatively:

  • Oxyphenbutazone constitutes >60% of circulating metabolites
  • CYP3A4-mediated oxidation dominates over UGT-mediated conjugation
  • Genetic polymorphisms (e.g., CYP2C9 variants) dramatically influence clearance rates [4]

Table 2: Cross-Species Pharmacokinetic Parameters of Phenylbutazone Derivatives

ParameterEquineHumanBiological Implications
Half-life (parent drug)3.5-8 hours50-100 hoursLower accumulation risk in horses
Peak Plasma Concentration (4.4 mg/kg)10-24 μg/mL~100 μg/mLHigher human exposure per dose
Oxyphenbutazone:Parent Compound Ratio1:4>3:1Greater active metabolite burden in humans
γ-Hydroxy MetaboliteTrace amountsNot detectedSpecies-specific metabolic branching
Primary Metabolic PathwayHydroxylation + glucuronidationAromatic hydroxylation (CYP-mediated)Differential toxic metabolite production

Phenbutazone sodium glycerate's glycerate moiety likely amplifies this interspecies divergence. The structure facilitates more rapid hydrolysis in equine hepatocytes compared to human systems, potentially explaining its preference in veterinary applications where rapid clearance is advantageous [2] [6]. Plasma protein binding differences further modulate these trajectories – phenylbutazone exhibits ≈98% binding in humans versus 70-80% in horses, permitting greater free fraction and tissue penetration in the latter species [2].

Socio-Pharmacological Trajectories: Divergent Regulatory Landscapes in Human and Veterinary Medicine

The regulatory status of phenylbutazone derivatives epitomizes how pharmacological, socio-economic, and cultural factors shape drug policy across species boundaries. For human medicine, phenylbutazone faced severe restrictions by the early 1980s following conclusive evidence linking it to life-threatening blood dyscrasias (aplastic anemia, agranulocytosis) with an incidence of ≈1:30,000 patients [1] [3]. Regulatory agencies (FDA, EMA) relegated it to second-line status only for refractory ankylosing spondylitis under hematological monitoring. This trajectory culminated in near-universal prohibition in Western pharmacopoeias by 2000, replaced by safer NSAIDs like COX-2 inhibitors [1] [2].

Concurrently, veterinary medicine developed starkly different regulatory paradigms:

  • Equine therapeutics: Phenylbutazone remains first-line for musculoskeletal inflammation, with phenbutazone sodium glycerate gaining adoption for improved solubility in intravenous formulations. Regulatory focus shifted to sports ethics – the FEI (Fédération Equestre Internationale) established plasma thresholds (15 μg/mL phenylbutazone + oxyphenbutazone) to prevent masked lameness during competition [1] [3].
  • Food animals: Absolute prohibition in livestock destined for human consumption due to residue concerns. The 2013 European horsemeat scandal highlighted this when phenylbutazone-contaminated meat entered the food chain, though risk assessments concluded trace residues posed negligible hazard [2].

Table 3: Regulatory Status Across Medical Domains

Regulatory AspectHuman MedicineEquine Veterinary MedicineFood Animal Regulations
Legal StatusBanned/restricted (most jurisdictions)Approved with restrictionsProhibited
Primary ConcernsHematological toxicity (idiosyncratic)Sports integrity, long-term joint healthResidue exposure (ppb levels)
Monitoring RequirementsNone (prohibited)Plasma testing in competitive eventsSlaughterhouse surveillance
Acceptable ThresholdsNot applicable15 μg/mL (phenylbutazone + oxyphenbutazone)Zero tolerance (banned substance)
Socio-Economic DriversPharmaceutical liability, safer alternativesEconomic impact of equine sportsConsumer protection, food safety

This regulatory dichotomy arises from fundamental risk-benefit reassessments: The equine therapeutic index favors phenylbutazone derivatives due to favorable pharmacokinetics, while human risk calculus incorporates ethical obligations to avoid idiosyncratic fatalities when alternatives exist. Furthermore, phenbutazone sodium glycerate's development reflects veterinary-specific priorities – optimizing parenteral formulations for acute care rather than addressing chronic toxicity concerns irrelevant to short-term animal use [1] [2] [3].

Properties

CAS Number

34214-49-8

Product Name

Phenbutazone sodium glycerate

IUPAC Name

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;propane-1,2,3-triol

Molecular Formula

C22H27N2NaO5

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C19H20N2O2.C3H8O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-1-3(6)2-5;/h4-13,22H,2-3,14H2,1H3;3-6H,1-2H2;/q;;+1/p-1

InChI Key

TVGNJNYKOTWAJQ-UHFFFAOYSA-M

SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+]

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.